molecular formula C23H22ClN3O4S B2959830 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207059-25-3

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B2959830
CAS No.: 1207059-25-3
M. Wt: 471.96
InChI Key: MRKBJABXJRPUKA-UHFFFAOYSA-N
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Description

The compound “1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane” is a structurally complex molecule featuring a benzofuran core substituted with a methyl group at position 3 and a sulfonyl-linked azepane moiety at position 5. The 1,2,4-oxadiazol-5-yl group at position 2 of the benzofuran is further substituted with a 2-chlorophenyl ring.

Properties

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-15-18-14-16(32(28,29)27-12-6-2-3-7-13-27)10-11-20(18)30-21(15)23-25-22(26-31-23)17-8-4-5-9-19(17)24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKBJABXJRPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane typically involves several steps, including the formation of the oxadiazole ring, the benzofuran system, and the final sulfonyl azepane structure. A common synthetic route is:

  • Formation of the Oxadiazole Ring: : Reacting 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized with acetic anhydride to yield 3-(2-chlorophenyl)-1,2,4-oxadiazole.

  • Synthesis of Benzofuran Moiety: : Coupling the oxadiazole with 2-hydroxy-3-methylbenzaldehyde under basic conditions to obtain the intermediate benzofuran derivative.

  • Final Assembly: : The intermediate is then reacted with azepane and a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl group and form the final compound.

Industrial Production Methods

Industrial production methods might involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes would also include continuous flow synthesis and automated purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane can undergo various types of chemical reactions due to its functional groups:

  • Oxidation: : The benzofuran moiety can be oxidized to form quinone-like structures.

  • Reduction: : The oxadiazole ring and sulfonyl group can be reduced under specific conditions.

  • Substitution: : The chlorine atom in the phenyl ring can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

  • Oxidation Products: : Quinones derived from the benzofuran moiety.

  • Reduction Products: : Reduced oxadiazole and sulfonamide derivatives.

  • Substitution Products: : Phenyl derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane has a wide array of applications across various scientific disciplines:

Chemistry

  • As a Synthetic Intermediate: : The compound can serve as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Its unique structure may catalyze specific organic reactions.

Biology

  • Biochemical Probes: : Used to study enzyme interactions due to its sulfonyl group, which mimics natural substrates.

  • Fluorescent Labels: : The benzofuran moiety can act as a fluorescent marker in biochemical assays.

Medicine

  • Pharmaceutical Research:

  • Diagnostic Agents: : Used in the development of imaging agents due to its unique fluorescent properties.

Industry

  • Materials Science: : Utilized in the synthesis of polymers and materials with specific electronic or optical properties.

  • Agricultural Chemicals: : Potential use as a precursor in the synthesis of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane exerts its effects can be complex, involving interactions with multiple molecular targets:

  • Enzyme Inhibition: : The sulfonyl group may inhibit enzymes by mimicking their natural substrates, leading to competitive inhibition.

  • Signal Transduction Pathways: : The compound may interfere with cellular signal transduction pathways by binding to specific receptors or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in , 1-{3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane (ID: F987-0268) and 1-{3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane (ID: F987-0269), provide a basis for comparison. Key differences include:

Substituent Position and Electronic Effects

  • Target Compound : Features a 2-chlorophenyl substituent on the oxadiazole ring. The electron-withdrawing chlorine atom may enhance electrophilic interactions and influence solubility or metabolic stability.
  • F987-0268 : Contains a 3-methylphenyl group. The meta-methyl substituent introduces steric bulk without significant electronic perturbation.
  • F987-0269 : Substituted with a 4-methylphenyl group. The para-methyl group may improve lipophilicity and membrane permeability compared to the meta isomer .

Molecular Weight and Availability

  • Target Compound : Estimated molecular formula C₂₃H₂₂ClN₃O₄S (calculated molecular weight ≈ 472.0 g/mol), assuming replacement of the methyl group in F987-0268/F987-0269 with chlorine.
  • F987-0268/F987-0269 : Both share the formula C₂₄H₂₅N₃O₄S (451.54 g/mol). Availability is 26 mg and 10 mg, respectively, indicating their use in preliminary screening .

Data Table: Structural and Availability Comparison

Compound Name ID Molecular Formula Molecular Weight (g/mol) Substituent (Position/Group) Availability
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane N/A C₂₃H₂₂ClN₃O₄S ~472.0* 2-Chlorophenyl Not reported
1-{3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane F987-0268 C₂₄H₂₅N₃O₄S 451.54 3-Methylphenyl 26 mg
1-{3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane F987-0269 C₂₄H₂₅N₃O₄S 451.54 4-Methylphenyl 10 mg

*Estimated based on structural analogy.

Research Findings and Limitations

No explicit pharmacological or biochemical data are provided in the evidence for the target compound or its analogs. However, the following inferences can be made:

Biological Activity

The compound 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClN4O3S\text{C}_{18}\text{H}_{19}\text{ClN}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer research and antimicrobial properties. The following sections summarize key findings from various studies.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound on different cancer cell lines. Notably, it has shown significant activity against K562 cells (human leukemia cells).

Key Findings:

  • Compound Efficacy: Compound 6 exhibited a 13% reduction in cell viability after 72 hours of exposure, while compound 8 showed no significant effect compared to untreated controls. This suggests that structural variations in the benzene ring influence biological activity .
  • Apoptosis Induction: Both compounds were found to increase reactive oxygen species (ROS) levels in K562 cells, indicating a potential mechanism for inducing apoptosis. The Annexin V-FITC assay confirmed early apoptosis markers .
CompoundCell LineViability Reduction (%)Apoptosis Induction
Compound 6K56213Yes
Compound 8K5620No

The mechanism by which this compound induces apoptosis appears to involve mitochondrial pathways and caspase activation. Flow cytometry analysis revealed that:

  • After 48 hours of exposure, compound 6 significantly increased caspase 3 and 7 activities by 231%, while compound 8 only raised these activities by 13% .

Case Studies

A notable study conducted by researchers focused on screening drug libraries for anticancer properties identified this compound as a promising candidate due to its selective cytotoxicity against cancer cells while sparing normal cells. The study utilized multicellular spheroids to better mimic in vivo conditions .

Study Details:

  • Objective: To identify novel anticancer compounds.
  • Methodology: High-throughput screening of a diverse drug library.
  • Results: The compound demonstrated significant cytotoxic effects against various cancer cell lines, supporting further investigation into its therapeutic potential.

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